

An In-depth Technical Guide to the Physical and Chemical Properties of Chimaphilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chimaphilin, a naturally occurring naphthoquinone, has garnered significant scientific interest due to its diverse biological activities, including antifungal, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **Chimaphilin**, alongside detailed experimental protocols for its analysis and elucidation of its biological mechanisms. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery and development.

Physical and Chemical Properties

Chimaphilin, with the IUPAC name 2,7-dimethylnaphthalene-1,4-dione, is a yellow, crystalline solid. Its fundamental physical and chemical characteristics are summarized in the tables below.

Table 1: General and Physical Properties of Chimaphilin

Property	Value	Reference
Appearance	Yellow needles	
Melting Point	113.5-114.5 °C	-
Boiling Point	Data not available	-
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.	

Table 2: Chemical and Spectroscopic Properties of

Chimaphilin

Property	Value	Reference
Molecular Formula	C12H10O2	
Molecular Weight	186.21 g/mol	
UV max (in alcohol)	233, 256, 339 nm	_
¹ H and ¹³ C NMR	Spectra have been used for structural confirmation.	
Mass Spectrometry	Electron Impact Mass Spectrometry (EIMS) shows a molecular weight of 186 g/mol .	

Experimental Protocols

This section details the methodologies for the determination of key physical and chemical properties of **Chimaphilin**, as well as protocols for its extraction and the investigation of its biological activities.

Determination of Melting Point

The melting point of **Chimaphilin** can be determined using a standard capillary melting point apparatus.

Protocol:

- A small amount of purified Chimaphilin is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a rate of 10-20 °C/minute for an initial approximate determination.
- For an accurate measurement, the heating rate is slowed to 1-2 °C/minute as the temperature approaches the approximate melting point.
- The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point.

Spectroscopic Analysis

Protocol:

- A stock solution of Chimaphilin is prepared in a suitable solvent, such as ethanol or methanol.
- A series of dilutions are made to obtain concentrations within the linear range of the spectrophotometer.
- The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm, using the solvent as a blank.
- The wavelengths of maximum absorbance (λmax) are identified.

Protocol:

- Approximately 5-10 mg of purified Chimaphilin is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.
- 1H and 13C NMR spectra are acquired on a high-resolution NMR spectrometer.

• The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure of **Chimaphilin**.

Protocol:

- A dilute solution of **Chimaphilin** is prepared in a volatile organic solvent.
- The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.
- The mass spectrum is acquired, and the molecular ion peak is identified to confirm the molecular weight.
- Fragmentation patterns can be analyzed in tandem MS (MS/MS) experiments to further elucidate the structure.

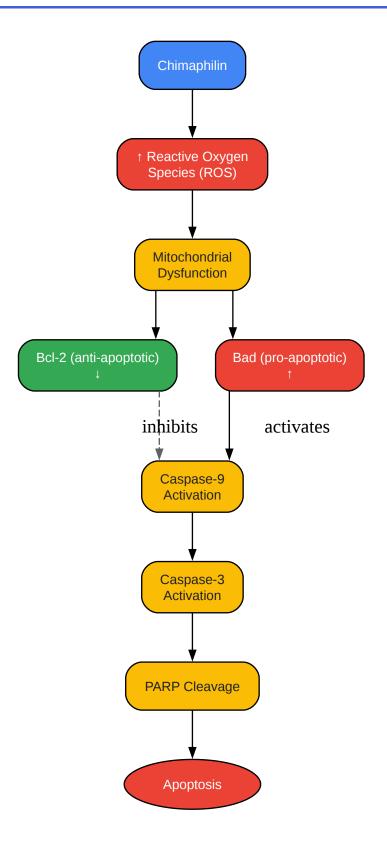
Extraction and Purification of Chimaphilin

Chimaphilin can be extracted from various species of Chimaphila and Pyrola.

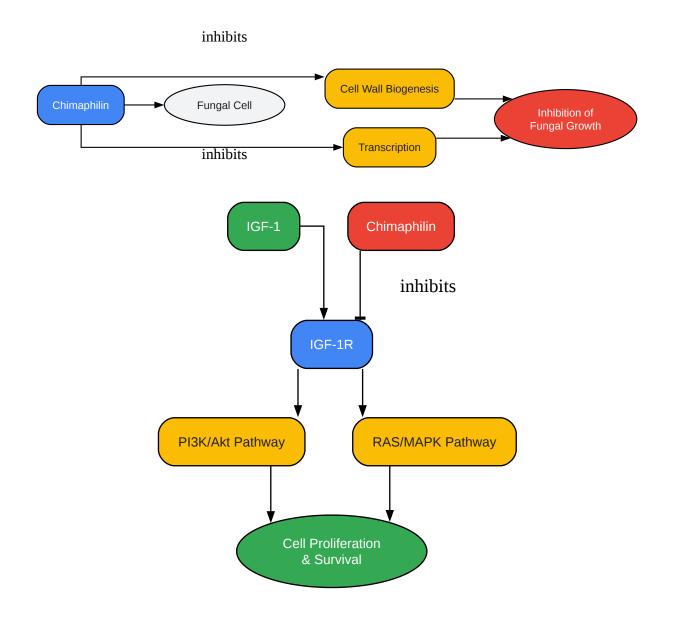
Protocol:

- Dried and powdered plant material (e.g., leaves of Chimaphila umbellata) is subjected to solvent extraction, for instance with ethanol, using maceration or Soxhlet extraction.
- The crude extract is filtered and concentrated under reduced pressure.
- The concentrated extract is then subjected to bioassay-guided fractionation.
- This involves partitioning the extract between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water).
- The fractions are tested for the desired biological activity (e.g., antifungal activity).
- The active fraction (typically the less polar fraction containing **Chimaphilin**) is further purified using chromatographic techniques such as column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

• The purity of the isolated **Chimaphilin** is assessed by thin-layer chromatography (TLC) and the spectroscopic methods described above.


Biological Activities and Signaling Pathways Anticancer Activity: Induction of Apoptosis

Chimaphilin has been shown to induce apoptosis in human breast cancer cells (MCF-7) through a pathway mediated by reactive oxygen species (ROS) and involving the mitochondria.


Experimental Protocol to Assess Apoptosis:

- MCF-7 cells are cultured in a suitable medium and treated with varying concentrations of Chimaphilin for different time points.
- Cell viability is assessed using an MTT assay.
- Apoptosis is morphologically observed using fluorescence microscopy after staining with DNA-binding dyes like DAPI or Hoechst 33342.
- The percentage of apoptotic cells is quantified by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.
- The generation of intracellular ROS is measured using a fluorescent probe such as DCFH-DA.
- Changes in mitochondrial membrane potential are assessed using a fluorescent probe like JC-1 or Rhodamine 123.
- The expression levels of key apoptotic proteins (e.g., Bcl-2, Bad, cleaved caspase-9, cleaved caspase-3, and cleaved PARP) are determined by Western blotting.

Click to download full resolution via product page

• To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Chimaphilin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162187#physical-and-chemical-properties-of-chimaphilin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com